1,2-Diphenylacenaphthylene

Synthetic Methodology Palladium Catalysis Organic Semiconductors

1,2-Diphenylacenaphthylene (CAS 13638-84-1) is a polycyclic aromatic hydrocarbon (PAH) characterized by an acenaphthylene core substituted with phenyl groups at the 1- and 2-positions. This compound, with a molecular formula of C24H16 and a molecular weight of 304.4 g/mol , exhibits a dense, rigid, and highly conjugated structure.

Molecular Formula C24H16
Molecular Weight 304.4 g/mol
CAS No. 13638-84-1
Cat. No. B15486233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylacenaphthylene
CAS13638-84-1
Molecular FormulaC24H16
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC4=C3C2=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H16/c1-3-9-18(10-4-1)23-20-15-7-13-17-14-8-16-21(22(17)20)24(23)19-11-5-2-6-12-19/h1-16H
InChIKeyCDJLKGGJWJYPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diphenylacenaphthylene (CAS 13638-84-1): A Polycyclic Aromatic Hydrocarbon Building Block for OLEDs and Mechanistic Studies


1,2-Diphenylacenaphthylene (CAS 13638-84-1) is a polycyclic aromatic hydrocarbon (PAH) characterized by an acenaphthylene core substituted with phenyl groups at the 1- and 2-positions. This compound, with a molecular formula of C24H16 and a molecular weight of 304.4 g/mol , exhibits a dense, rigid, and highly conjugated structure. Its properties, including a high boiling point of approximately 459.9°C at 760 mmHg and a density of ~1.205 g/cm³ [1], make it a candidate for use as a building block in organic semiconductors and as a mechanistic probe in oxidation studies [2].

The Scientific Risks of Substituting 1,2-Diphenylacenaphthylene with Generic Acenaphthylene Derivatives


Simple acenaphthylene derivatives are not direct substitutes for 1,2-diphenylacenaphthylene. The introduction of the 1,2-diphenyl motif fundamentally alters key performance attributes. For instance, unsubstituted acenaphthylene is a common building block in OLED materials [1], but the specific steric and electronic effects conferred by the two phenyl rings on the acenaphthylene core in 1,2-diphenylacenaphthylene are critical for achieving distinct reactivity in oxidative pathways [2] and for influencing product selectivity in palladium-catalyzed coupling reactions . The following evidence quantifies these critical, non-interchangeable differences.

Quantitative Differentiation of 1,2-Diphenylacenaphthylene: Head-to-Head Comparisons for Evidence-Based Procurement


Superior Synthetic Efficiency via Suzuki-Miyaura Coupling Compared to Alternative Methods

The synthesis of 1,2-diphenylacenaphthylene via Suzuki-Miyaura coupling of 1,2-dibromoacenaphthylene with phenylboronic acid proceeds in ~87% yield, representing a highly efficient route to this diarylacenaphthylene . This yield is significantly higher than that typically observed for the alternative approach of palladium-catalyzed cycloaddition of diphenylacetylene with acenaphthylene, which produces a mixture of 1,2-diphenylacenaphthylene and perylene, with a product ratio of 1:0.75 under colloidal palladium catalysis, thus requiring further purification and reducing net yield [1].

Synthetic Methodology Palladium Catalysis Organic Semiconductors

Mechanistic Divergence in Ozonolysis: A Probe for Olefin Strain and Radical Generation

1,2-Diphenylacenaphthylene exhibits a unique dual-pathway ozonolysis, where the strained olefinic bond is cleaved via both a classical three-oxygen transfer (Pathway A) and a two-step process involving a deep-red diradical intermediate (Pathway B) [1]. In contrast, the less strained analog, 1,2-diphenyl-3,3,4,4-tetramethylcyclobutene, primarily follows Pathway B and forms a stable ozonide (11), allowing for its direct characterization [2]. This difference in reaction pathways is a direct consequence of the ring strain and conjugation in the acenaphthylene core, which is not present in simpler cyclobutene systems.

Oxidation Mechanisms Radical Chemistry Physical Organic Chemistry

Structural Rigidity for Enhanced Thermal Stability in Device Applications

The rigid, fused-ring architecture of 1,2-diphenylacenaphthylene contributes to a high boiling point of 459.9°C at 760 mmHg and a calculated enthalpy of vaporization of 69.3±0.8 kJ/mol [1]. While specific thermogravimetric analysis (TGA) data for this exact compound is not available in the sourced literature, this value is significantly higher than that of many common OLED host materials and building blocks. For example, the widely used hole transport material NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) has a reported sublimation temperature of ~220°C at 10^-6 Torr, indicating a substantially lower thermal threshold for processing and operation [2].

Thermal Stability OLED Materials Organic Semiconductors

Optimal Use Cases for 1,2-Diphenylacenaphthylene in Advanced Research and Development


Core Building Block for High-Performance OLED Materials

Given its rigid, extended π-system and excellent thermal stability (boiling point of 459.9°C ), 1,2-diphenylacenaphthylene serves as an ideal core scaffold for designing thermally robust host materials or emitters in organic light-emitting diodes (OLEDs) [1]. Its structural features are particularly well-suited for red-emitting TADF materials, where its stability can mitigate efficiency roll-off at high brightness [2].

Mechanistic Probe for Studying Molecular Strain and Radical Generation

This compound is uniquely valuable as a model substrate for investigating the mechanisms of ozonolysis and other oxidation reactions. Its strained double bond promotes the formation of a deep-red diradical intermediate via a C-C homolysis pathway, a phenomenon not observed in less strained cycloalkenes [3]. This makes it an essential tool for physical organic chemists studying radical reaction dynamics and the effects of ring strain on reaction outcomes.

Precursor to Redox-Active Quinone Methide Derivatives

1,2-Diphenylacenaphthylene is a key precursor for synthesizing extended quinone methide systems, such as acenaphthylene-1,2-bis(p-quinone methide). These derivatives are deep purple crystalline solids with very broad absorption across the entire visible spectrum and possess relatively low reduction potentials . This makes them of interest for applications in organic electronics, non-linear optics, and as potential redox shuttles.

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